molecular formula C13H16BrNO2 B2623065 3-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide CAS No. 1216913-88-0

3-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide

Cat. No.: B2623065
CAS No.: 1216913-88-0
M. Wt: 298.18
InChI Key: OHUFLGSLZMMZDY-UHFFFAOYSA-N
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Description

3-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide is a chemical compound with diverse applications in scientific research. It is known for its unique structure, which includes a bromine atom attached to a benzamide ring, and a hydroxycyclopentyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide typically involves the bromination of benzamide followed by the introduction of the hydroxycyclopentyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The hydroxycyclopentyl group can be introduced through a nucleophilic substitution reaction using appropriate reagents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of N-[(1-hydroxycyclopentyl)methyl]benzamide.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxycyclopentyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3-bromobenzamide: Lacks the hydroxycyclopentyl group, making it less versatile in certain applications.

    N-[(1-hydroxycyclopentyl)methyl]benzamide: Lacks the bromine atom, which may reduce its reactivity in some chemical reactions.

Uniqueness

3-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide is unique due to the presence of both the bromine atom and the hydroxycyclopentyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-11-5-3-4-10(8-11)12(16)15-9-13(17)6-1-2-7-13/h3-5,8,17H,1-2,6-7,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUFLGSLZMMZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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